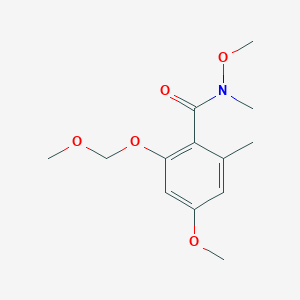![molecular formula C12H11N3O3 B14185094 2-Nitro-5-{[(pyridin-2-yl)amino]methyl}phenol CAS No. 920512-46-5](/img/structure/B14185094.png)
2-Nitro-5-{[(pyridin-2-yl)amino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-5-{[(pyridin-2-yl)amino]methyl}phenol is an organic compound that features a nitro group, a pyridin-2-yl group, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-5-{[(pyridin-2-yl)amino]methyl}phenol typically involves the nitration of 5-{[(pyridin-2-yl)amino]methyl}phenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediates, such as 5-{[(pyridin-2-yl)amino]methyl}phenol, followed by nitration. The reaction conditions are optimized to maximize yield and purity, and the process may be scaled up using continuous flow reactors to enhance efficiency and safety.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction reactions to form amino derivatives.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) to yield the corresponding amine.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or pyridine.
Major Products:
Reduction: 2-Amino-5-{[(pyridin-2-yl)amino]methyl}phenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its structural features that may interact with biological targets.
Industry: Used in the development of materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Nitro-5-{[(pyridin-2-yl)amino]methyl}phenol involves its interaction with molecular targets, such as enzymes or receptors, through its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenolic hydroxyl group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
- 2-Nitro-4-{[(pyridin-2-yl)amino]methyl}phenol
- 2-Nitro-6-{[(pyridin-2-yl)amino]methyl}phenol
- 2-Amino-5-{[(pyridin-2-yl)amino]methyl}phenol
Comparison: 2-Nitro-5-{[(pyridin-2-yl)amino]methyl}phenol is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Properties
CAS No. |
920512-46-5 |
|---|---|
Molecular Formula |
C12H11N3O3 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
2-nitro-5-[(pyridin-2-ylamino)methyl]phenol |
InChI |
InChI=1S/C12H11N3O3/c16-11-7-9(4-5-10(11)15(17)18)8-14-12-3-1-2-6-13-12/h1-7,16H,8H2,(H,13,14) |
InChI Key |
ZKZZQLIIXMCTEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NCC2=CC(=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Benzyl(pyridin-2-yl)phosphoryl]propan-2-ol](/img/structure/B14185014.png)
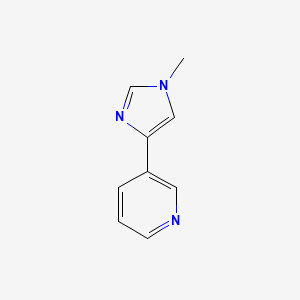
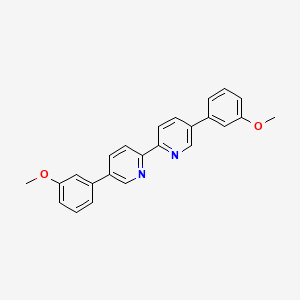
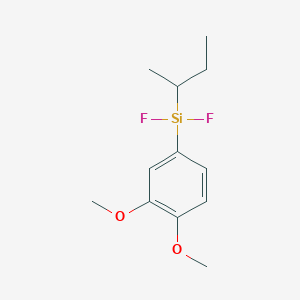

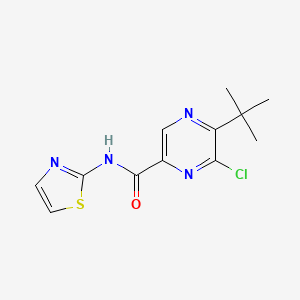
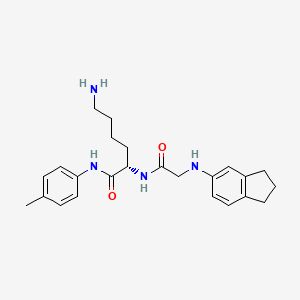

![1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo-](/img/structure/B14185086.png)
![Prop-2-en-1-yl (2-{N''-[2-(methylamino)-2-oxoethyl]carbamimidamido}ethyl)carbamate](/img/structure/B14185089.png)
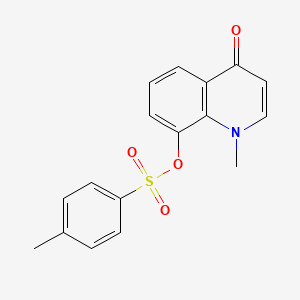
![N-[4-(Trifluoromethyl)phenyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14185098.png)
